molecular formula C23H29N3O3 B2828031 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 953201-02-0

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2828031
CAS No.: 953201-02-0
M. Wt: 395.503
InChI Key: FKJHBCVANFUGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a 1-benzylpiperidine moiety, a privileged scaffold commonly found in ligands targeting the central nervous system (CNS). This specific structural feature is prevalent in compounds investigated for their interaction with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key therapeutic targets for neurodegenerative conditions such as Alzheimer's disease . Furthermore, the 1-benzylpiperidine motif is a known pharmacophore in the development of high-affinity ligands for sigma receptors (σ1R and σ2R), which are implicated in neuropathic pain and various neurological disorders . The molecular design of this compound, which links the 1-benzylpiperidine and 4-methoxybenzyl groups via an oxalamide linker, suggests its potential as a multifunctional directed ligand (MDL). Researchers can utilize this compound as a chemical tool to probe complex biological pathways, particularly those involving cholinergic transmission and sigma receptor function. The oxalamide bridge itself is a feature present in various biologically active compounds and can contribute to specific binding interactions with protein targets . This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-29-21-9-7-18(8-10-21)15-24-22(27)23(28)25-16-19-11-13-26(14-12-19)17-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJHBCVANFUGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Oxalamide Derivatives

Compound Name / ID N1 Substituent N2 Substituent Biological Activity / Application Key Data Reference
Target Compound (1-Benzylpiperidin-4-yl)methyl 4-Methoxybenzyl Inferred: Potential CNS or antiviral No direct data available
N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide (80) 4-Chlorophenyl 4-Methoxybenzyl Cytochrome P450 4F11 inhibitor Yield: 68%; HRMS: 341.0667 [M + Na]+; ^1H NMR confirmed aromatic protons
S336 (FL-no. 16.099) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring agent NOEL: 100 mg/kg/day; Regulatory approval in food products
Compound 13 (1-Acetylpiperidin-2-yl)methyl 4-Chlorophenyl HIV entry inhibitor Yield: 36%; LC-MS: 479.12 [M+H]+; Antiviral activity
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Synthetic intermediate Yield: 35%; Structural confirmation via NMR

Key Observations:

Substituent Impact on Activity: N1-Benzylpiperidinylmethyl vs. N1-Acetylpiperidinylmethyl: The acetyl group in Compound 13 () may reduce metabolic stability compared to the benzylpiperidinyl group in the target compound, which could enhance lipophilicity and CNS bioavailability .

Functional Applications :

  • Antiviral vs. Flavoring : While Compound 13 () and S336 () are both oxalamides, their substituents dictate divergent applications. The pyridinyl and dimethoxybenzyl groups in S336 favor taste receptor activation, whereas piperidine/chlorophenyl groups in Compound 13 target viral entry .

Metabolic and Toxicological Profiles

Key Findings:

  • Metabolic Resistance : S336 () and related oxalamides show resistance to amide hydrolysis in hepatocytes, enhancing their stability as flavoring agents. This contrasts with compounds like N-(heptan-4-yl)benzamide, which undergoes rapid metabolism .
  • Safety Margins: S336’s high NOEL (100 mg/kg/day) and low exposure levels (0.0002 μg/kg/day in Europe) underscore its safety, whereas therapeutic oxalamides (e.g., antiviral agents) may require stricter toxicity assessments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with preparation of intermediates like 1-benzylpiperidine derivatives. Key steps include:

  • Amide coupling : Using oxalyl chloride or TBTU ( ) with controlled temperatures (e.g., reflux in dichloromethane) and bases like triethylamine.
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >90% purity ( ).
  • Yield optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction time (6–24 hours) ( ).
    • Data : Typical yields range from 30% to 55%, with lower yields attributed to steric hindrance from the benzyl and methoxybenzyl groups ().

Q. How is the structural identity of this compound verified?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm backbone connectivity (e.g., piperidine CH2_2 at δ 2.45–3.31 ppm, aromatic protons at δ 7.28–7.57 ppm) ( ).
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., observed [M+H+^+] at m/z 423.27–479.12) ().
  • HPLC : Purity >90% is standard, with C18 columns and acetonitrile/water gradients ().

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer) be resolved in mechanistic studies?

  • Methodology :

  • Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify primary targets ( ).
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis vs. cell cycle arrest) ( ).
  • Structural analogs : Compare activity of derivatives lacking the methoxybenzyl group to isolate pharmacophores ().
    • Case study : Analog N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide showed IC50_{50} = 8.2 μM against breast cancer cells but no antimicrobial activity, suggesting target specificity ( ).

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Solubility enhancement :

  • Prodrug design : Introduce phosphate esters at the oxalamide group ( ).
  • Nanoparticle encapsulation : Use PEGylated liposomes to increase bioavailability ().
    • Metabolic stability :
  • Cytochrome P450 assays : Identify metabolic hotspots (e.g., piperidine N-demethylation) and block with fluorine substitution ( ).

Q. How can molecular docking guide target identification for this compound?

  • Protocol :

  • Protein libraries : Screen against receptors like GABAA_A α5 or HIV-1 gp120 ().
  • Docking software : Use AutoDock Vina with AMBER force fields ().
  • Validation : Mutagenesis studies (e.g., K421A in HIV-1 gp120) to confirm binding ().
    • Results : Docking scores of −9.2 kcal/mol for GABAA_A α5 suggest potential neuroactive properties ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.